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molecular formula C9H12N2O3 B8331588 Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-34-3

Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B8331588
M. Wt: 196.20 g/mol
InChI Key: QSMVTNZZUSDDNG-UHFFFAOYSA-N
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Patent
US05843942

Procedure details

A mixture of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (117.24 g) [Ref: British Patent 856, 409], n-butyl acetate (293 ml), n-butanol (410 ml) and conc. H2SO4 (5.9 ml) was heated at reflux for 1 hour. The solvent was evaporated and the residue washed with n-butyl acetate to give n-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (130.6 g, 79.6% yield), mpt 79°-8° C.
Quantity
117.24 g
Type
reactant
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[CH:4]=[CH:3]1.C(O[CH2:15][CH2:16][CH2:17][CH3:18])(=O)C.OS(O)(=O)=O>C(O)CCC>[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([O:10][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
117.24 g
Type
reactant
Smiles
O=C1C=CC(=NN1)C(=O)O
Name
Quantity
293 mL
Type
reactant
Smiles
C(C)(=O)OCCCC
Name
Quantity
5.9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
410 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the residue washed with n-butyl acetate

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CC(=NN1)C(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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